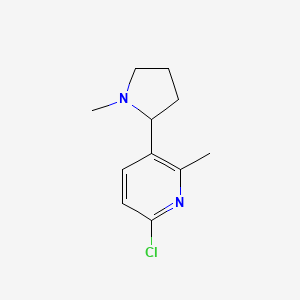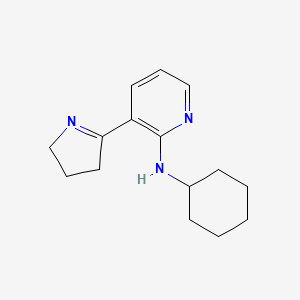
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is a research chemical with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . This compound is primarily used in various research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine typically involves the reaction of cyclohexylamine with 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in bulk quantities for research purposes. The production process involves standard organic synthesis techniques, ensuring high purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: Used as a reference standard and in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl): Another structurally similar compound used in various research applications.
Uniqueness
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine stands out due to its unique cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C15H21N3 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
N-cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H21N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,18) |
Clé InChI |
REGBLHVVUXGAAW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C(C=CC=N2)C3=NCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


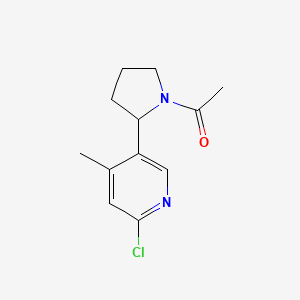

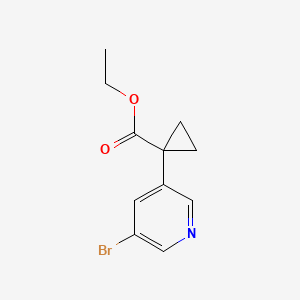



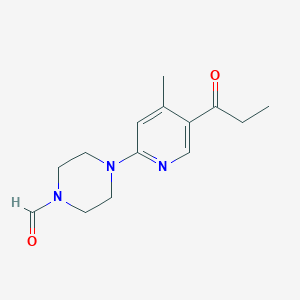


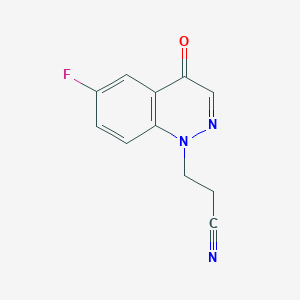
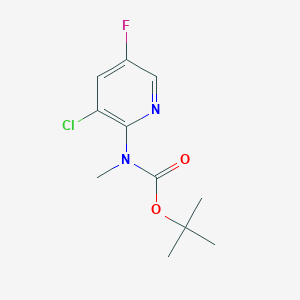
![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
